(2S,5S)-7-Oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid
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Overview
Description
4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) is a bicyclic compound with a unique structure that includes an oxygen and nitrogen atom within its ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) can be achieved through a two-step process starting from readily available starting materials. . The reaction conditions typically involve the use of base-catalyzed epimerization and n.m.r. spectroscopy to deduce the relative stereochemistry of the products .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described in academic research can potentially be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.
Chemical Reactions Analysis
Types of Reactions
4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include glyoxylic acid esters and sodium hydride for the synthesis of analogues . Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, treatment with glyoxylic acid esters and sodium hydride can yield analogues of clavulanic acid .
Scientific Research Applications
4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential use in the development of new antibiotics and other pharmaceuticals.
Industry: Used in the production of active pharmaceutical ingredients and other biochemical reagents.
Mechanism of Action
The mechanism of action of 4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) involves its interaction with molecular targets such as enzymes. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Clavam-2-carboxylate: Similar in structure but differs in the position of functional groups.
7-oxo-3-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylates: Analogues of clavulanic acid with similar bicyclic structures.
Uniqueness
4-Oxa-1-azabicyclo[3.2.0]heptane-2-carboxylicacid,7-oxo-,cis-(9ci) is unique due to its specific stereochemistry and the presence of both oxygen and nitrogen atoms within its bicyclic ring system.
Properties
CAS No. |
763871-99-4 |
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Molecular Formula |
C6H7NO4 |
Molecular Weight |
157.12 g/mol |
IUPAC Name |
(2S,5S)-7-oxo-4-oxa-1-azabicyclo[3.2.0]heptane-2-carboxylic acid |
InChI |
InChI=1S/C6H7NO4/c8-4-1-5-7(4)3(2-11-5)6(9)10/h3,5H,1-2H2,(H,9,10)/t3-,5-/m0/s1 |
InChI Key |
DVYFMHVEBWBZBP-UCORVYFPSA-N |
Isomeric SMILES |
C1[C@H]2N(C1=O)[C@@H](CO2)C(=O)O |
Canonical SMILES |
C1C2N(C1=O)C(CO2)C(=O)O |
Origin of Product |
United States |
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